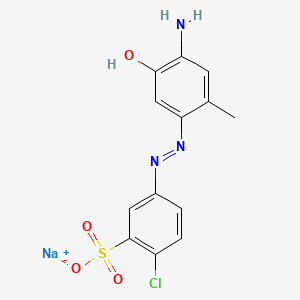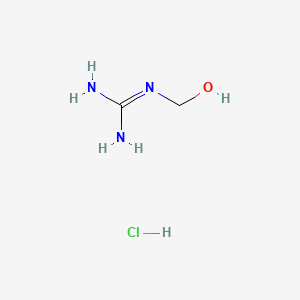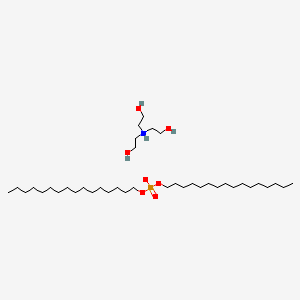
4-Thiouridine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiouridine-5’-monophosphate is a modified nucleoside monophosphate where the oxygen atom at the 4-position of uridine is replaced by a sulfur atom. This compound is of significant interest due to its unique properties and applications in various scientific fields, particularly in RNA research and metabolic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine-5’-monophosphate typically starts from uridine. The process involves three main steps:
Acetylation: The hydroxyl groups of uridine are acetylated.
Thionation: The 4-oxo group is transformed into a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol, yielding the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity standards to ensure the compound’s efficacy and safety for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiouridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can react with the sulfur atom under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiouridine derivatives.
Applications De Recherche Scientifique
4-Thiouridine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides.
Biology: Employed in metabolic labeling to study RNA dynamics, such as synthesis and degradation rates.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the development of diagnostic tools and biochemical assays
Mécanisme D'action
The mechanism of action of 4-Thiouridine-5’-monophosphate involves its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for unique interactions with RNA-binding proteins and other molecules. This property is exploited in techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to study RNA-protein interactions .
Comparaison Avec Des Composés Similaires
4-Thiouridine: The nucleoside form without the phosphate group.
2-Thiouridine: Another thiolated nucleoside with the sulfur atom at the 2-position.
5-Methyluridine: A methylated derivative of uridine.
Uniqueness: 4-Thiouridine-5’-monophosphate is unique due to its specific placement of the sulfur atom and the presence of the phosphate group, which enhances its utility in metabolic labeling and RNA research. Its ability to form covalent bonds with RNA-binding proteins upon UV irradiation sets it apart from other similar compounds .
Propriétés
Numéro CAS |
4145-46-4 |
|---|---|
Formule moléculaire |
C9H13N2O8PS |
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
CKTAUHRBDDXUDJ-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



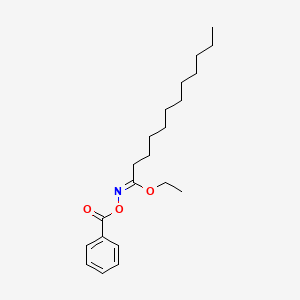


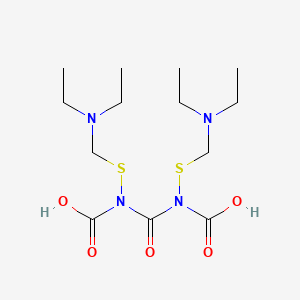
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
